(6-Chlorothiochroman-2-YL)methanol
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Overview
Description
(6-Chlorothiochroman-2-YL)methanol is an organic compound that belongs to the class of thiochromans It is characterized by the presence of a chlorine atom at the 6th position and a methanol group attached to the 2nd position of the thiochroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorothiochroman-2-YL)methanol typically involves the condensation reaction of 6-chlorothiochroman-4-one with hydrazides such as benz hydrazide, nicotinic hydrazide, isonicotinic hydrazide, or p-toluic hydrazide . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Chlorothiochroman-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiochroman derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: 6-Chlorothiochroman-2-carboxylic acid.
Reduction: 6-Chlorothiochroman.
Substitution: 6-Aminothiochroman-2-YL)methanol or 6-Thiochroman-2-YL)methanol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-Chlorothiochroman-2-YL)methanol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing mitochondrial membrane potential loss.
Comparison with Similar Compounds
Similar Compounds
6-Chlorothiochroman-4-one: A precursor in the synthesis of (6-Chlorothiochroman-2-YL)methanol.
6-Aminothiochroman-2-YL)methanol: A derivative obtained through nucleophilic substitution reactions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
(6-chloro-3,4-dihydro-2H-thiochromen-2-yl)methanol |
InChI |
InChI=1S/C10H11ClOS/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2 |
InChI Key |
OJAXJVBCRBSRTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)SC1CO |
Origin of Product |
United States |
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